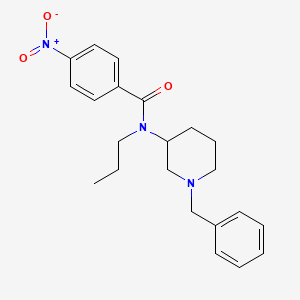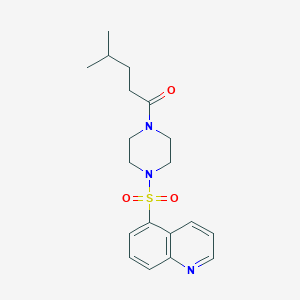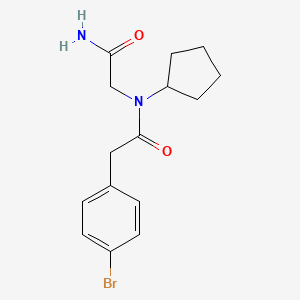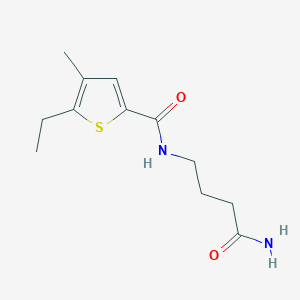![molecular formula C11H12N4O B6620667 Pyrazolo[1,5-a]pyrimidin-3-yl(pyrrolidin-1-yl)methanone](/img/structure/B6620667.png)
Pyrazolo[1,5-a]pyrimidin-3-yl(pyrrolidin-1-yl)methanone
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidin-3-yl(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitumor, Antimicrobial, and Antioxidant Activities : A study on novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, revealed excellent in vitro antitumor activity against MCF-7 cell line, high antimicrobial, and antioxidant activities (Farag & Fahim, 2019).
Cytotoxic Activity Against Cancer Cell Lines : A specific compound, (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, was synthesized and screened for its antiproliferative activity against various cancer cell lines, showing significant cytotoxic activity (Bakr & Mehany, 2016).
Activation of p53 in Cervical Cancer Cells : A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates exhibited antiproliferative activity and significant cytotoxicity in cervical cancer cells. These compounds induced cell-cycle arrest and activated p53, a key tumor suppressor protein (Kamal et al., 2012).
Synthesis and Characterization
- Novel Synthesis Approaches : Various studies have been conducted on the synthesis and characterization of pyrazolo[1,5-a]pyrimidines and related compounds. These include novel synthetic methods, density functional theory (DFT) calculations, and structure-activity relationship analysis to better understand their properties and potential applications in medicinal chemistry (Various Authors, 2010-2022).
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c16-11(14-5-1-2-6-14)9-8-13-15-7-3-4-12-10(9)15/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSGYAXFZUIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C3N=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B6620591.png)
![N-[[2-(methylsulfamoylmethyl)phenyl]methyl]-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carboxamide](/img/structure/B6620594.png)
![2-Cyclopropyl-5-[(4-methylsulfonyl-1,4-diazepan-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6620597.png)
![2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6620605.png)
![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B6620608.png)
![2-[[1-(4-bromophenyl)cyclobutyl]amino]-N-propylacetamide](/img/structure/B6620610.png)
![5-Methyl-3-(1-pyrido[2,3-b]pyrazin-6-ylpyrrolidin-2-yl)-1,2-oxazole](/img/structure/B6620615.png)
![ethyl 6-[4-(1H-indazole-7-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylate](/img/structure/B6620621.png)



![2-N,2-N,4-trimethyl-1-N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pentane-1,2-diamine](/img/structure/B6620643.png)


